2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a tetraazole ring, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE typically involves multiple steps, starting with the preparation of the methoxyphenyl derivative, followed by the formation of the tetraazole ring, and finally the introduction of the pyrrolidinyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other methoxyphenyl derivatives and tetraazole-containing compounds. Examples include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C14H17N5O2 |
---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
2-[5-(4-methoxyphenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C14H17N5O2/c1-21-12-6-4-11(5-7-12)14-15-17-19(16-14)10-13(20)18-8-2-3-9-18/h4-7H,2-3,8-10H2,1H3 |
InChI Key |
RFBZXXVOFBLDRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3CCCC3 |
Origin of Product |
United States |
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